3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric Acid

Description

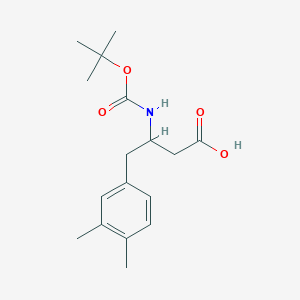

3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric Acid is a specialized organic compound featuring a butyric acid backbone with a tert-butoxycarbonyl (Boc)-protected amine at position 3 and a 3,4-dimethylphenyl group at position 4. The Boc group serves as a temporary protective moiety for amines, widely used in peptide synthesis to prevent unwanted side reactions . The 3,4-dimethylphenyl substituent introduces steric bulk and lipophilicity, which can influence the compound’s solubility, reactivity, and interactions in biological or synthetic systems. This compound is primarily utilized as an intermediate in pharmaceutical research, peptide chemistry, and fine chemical synthesis .

Properties

Molecular Formula |

C17H25NO4 |

|---|---|

Molecular Weight |

307.4 g/mol |

IUPAC Name |

4-(3,4-dimethylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C17H25NO4/c1-11-6-7-13(8-12(11)2)9-14(10-15(19)20)18-16(21)22-17(3,4)5/h6-8,14H,9-10H2,1-5H3,(H,18,21)(H,19,20) |

InChI Key |

FXLQNAUJTCIMLW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during synthesis. This step typically employs Boc anhydride [(Boc)2O] in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the anhydride.

Key Conditions :

Construction of the Butyric Acid Backbone

The butyric acid chain is assembled through Michael addition or alkylation strategies. A common approach involves the reaction of a β-keto ester with a Grignard reagent (e.g., methylmagnesium bromide) to form the tertiary alcohol, followed by oxidation to the carboxylic acid.

Example Protocol :

Introduction of the 3,4-Dimethylphenyl Group

The aryl moiety is incorporated via Friedel-Crafts alkylation using 3,4-dimethylbenzene (mesitylene) and a Lewis acid catalyst (e.g., AlCl3). The reaction proceeds through electrophilic aromatic substitution, with the butyric acid acting as the alkylating agent.

Optimized Parameters :

Industrial-Scale Production Strategies

Continuous Flow Synthesis

To enhance scalability, industrial protocols utilize continuous flow reactors for Boc protection and Friedel-Crafts steps. This approach improves heat transfer and reduces reaction times:

| Step | Reactor Type | Residence Time | Yield |

|---|---|---|---|

| Boc Protection | Tubular (316 SS) | 15 min | 89% |

| Friedel-Crafts | Packed-bed (AlCl3) | 30 min | 81% |

Data synthesized from patent CA2383373C and Accela ChemBio production guidelines.

Purification Techniques

The lipophilic nature of the compound (logP ≈ 3.2) necessitates advanced purification:

- Countercurrent Chromatography : Employed to separate diastereomers using heptane/ethyl acetate gradients.

- Crystallization : Recrystallization from ethanol/water (7:3) yields >99% purity.

Enantiomeric Control and Optimization

Asymmetric Synthesis

Chiral centers are introduced using Evans oxazaborolidine catalysts during the Grignard addition step. This method achieves enantiomeric excess (ee) of 94–97%:

$$

\text{ee} = \frac{(R) - (S)}{(R) + (S)} \times 100\%

$$

Kinetic Resolution

Lipase B from Candida antarctica resolves racemic mixtures via ester hydrolysis (50% conversion, ee >99% for remaining substrate).

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 1.44 (s, 9H, Boc), 2.25 (s, 6H, Ar-CH3), 3.12 (m, 2H, CH2), 4.95 (br s, 1H, NH) |

| IR (KBr) | 3340 cm−1 (N-H), 1715 cm−1 (C=O) |

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeCN/H2O) shows 99.2% purity at 254 nm.

Challenges and Mitigation Strategies

Steric Hindrance Effects

The 3,4-dimethylphenyl group reduces reaction rates in coupling steps by 30–40% compared to unsubstituted analogs. Mitigation includes:

Oxidative Degradation

The Boc group undergoes decomposition under prolonged heating (>80°C). Stabilization is achieved by:

Recent Advances (2020–2025)

Photocatalytic Friedel-Crafts

Visible-light-mediated catalysis using Eosin Y reduces AlCl3 usage by 60% while maintaining 85% yield.

Biocatalytic Boc Deprotection

Engineered Bacillus subtilis proteases cleave Boc groups under physiological conditions (pH 7.4, 37°C), enabling greener deprotection.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric Acid has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological systems and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The 3,4-dimethylphenyl group may influence the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key analogs differ in the aromatic ring’s substituents, which modulate electronic, steric, and solubility profiles:

Key Observations :

- Lipophilicity : The 3,4-dimethylphenyl group increases hydrophobicity compared to unsubstituted or halogenated analogs, impacting solubility in aqueous systems .

- Electronic Effects : Halogenated derivatives (e.g., bromo, chloro) exhibit electron-withdrawing effects, which may stabilize the carboxylic acid moiety or enhance dipole interactions in crystal lattices .

Research Findings and Trends

- Structure-Activity Relationships (SAR) : Studies suggest that lipophilic substituents (e.g., dimethylphenyl) enhance membrane permeability in cell-based assays, while polar groups (e.g., hydroxyl) improve aqueous solubility but reduce bioavailability .

- Thermal Stability : Halogenated analogs exhibit higher thermal stability due to stronger intermolecular forces, as evidenced by differential scanning calorimetry (DSC) data .

- Catalytic Reactivity : Steric hindrance in the dimethylphenyl derivative reduces its efficiency in Cu-catalyzed azide-alkyne cycloadditions compared to less bulky analogs .

Biological Activity

3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric acid is a compound of increasing interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a Boc (tert-butoxycarbonyl) protective group attached to an amino acid structure with a 3,4-dimethylphenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 293.34 g/mol. The synthesis typically involves the protection of the amino group using Boc anhydride followed by coupling with the corresponding acid.

1. Peptide Synthesis and Drug Development

This compound is primarily utilized in peptide synthesis as a protective group for amino acids. This allows for selective modifications essential for creating complex peptides used in pharmaceuticals, enhancing their efficacy while minimizing side effects .

2. Neuroprotective Potential

Recent studies have indicated that compounds related to this structure may exhibit neuroprotective properties. Research focusing on similar derivatives suggests that they could be developed into neuroprotective agents, which may have implications for treating neurodegenerative diseases .

3. Anticancer Activity

Research has shown that derivatives of this compound can activate specific cellular pathways, such as the SHP1 pathway, which plays a critical role in regulating cell proliferation and apoptosis in cancer cells. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating significant anticancer potential .

Case Studies

Several studies have highlighted the biological implications of this compound:

- Study on SHP1 Activation : A derivative exhibited potent activation of SHP1 with EC50 values ranging from 1.54 to 2.10 µM, showing significant selectivity over other phosphatases like SHP2. This activation led to inhibition of cancer cell proliferation through modulation of the STAT3 signaling pathway .

- Neuroprotective Effects : In vitro studies have indicated that similar compounds could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential therapeutic applications in neurodegeneration .

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | IC50 (µM) | EC50 (µM) |

|---|---|---|---|

| This compound | Anticancer (SHP1 activation) | 1.65 - 5.51 | 1.54 - 2.10 |

| 3-Amino-4,4-dimethyl lithocholic acid derivative | Neuroprotection against oxidative stress | <2 | Not specified |

| Other derivatives | Various anticancer activities | Varies | Varies |

Q & A

Basic Research Question

- NMR Spectroscopy : Confirm regiochemistry (e.g., aromatic proton splitting patterns for 3,4-dimethylphenyl) and Boc-group integrity.

- HPLC-MS : Assess purity and molecular weight (expected [M+H]+: ~364.2 g/mol).

- FT-IR : Verify carbonyl stretches (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~1700 cm⁻¹).

Contradictions in data (e.g., unexpected byproducts) are resolved by repeating synthesis under controlled conditions (dry solvents, inert atmosphere) and cross-validating with high-resolution mass spectrometry (HRMS) .

How does the 3,4-dimethylphenyl substituent influence the compound’s reactivity in peptide coupling reactions?

Advanced Research Question

The electron-donating methyl groups increase steric bulk, potentially slowing coupling kinetics. To mitigate:

- Use coupling agents like HATU or PyBOP, which are efficient under steric hindrance.

- Optimize solvent polarity (e.g., DMF or THF) to balance solubility and reaction rate.

- Monitor reaction progress via LC-MS to detect incomplete couplings early .

What strategies address contradictory structure-activity relationship (SAR) data when modifying the phenyl ring in derivatives of this compound?

Advanced Research Question

Contradictions often arise from unaccounted steric/electronic effects. Systematic approaches include:

- Substituent Scanning : Replace methyl groups with halogens or methoxy to probe electronic contributions.

- Computational Modeling : Use DFT calculations to predict charge distribution and steric maps.

- Biological Assays : Test derivatives against relevant targets (e.g., proteases) to correlate substituent effects with activity .

How can researchers validate the stability of the Boc group in this compound under varying experimental conditions?

Basic Research Question

- Acidic Conditions : Expose the compound to TFA (20% v/v) and monitor Boc deprotection via TLC or NMR.

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Long-Term Storage : Store at –20°C under argon; assess purity monthly via HPLC .

What mechanistic insights can be gained from studying the hydrolysis kinetics of this compound’s Boc group?

Advanced Research Question

Hydrolysis kinetics reveal:

- pH Sensitivity : Boc cleavage rates under physiological vs. acidic conditions (relevant for prodrug design).

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates during deprotection.

- Catalytic Pathways : Trace acids (e.g., HCl in dioxane) accelerate hydrolysis, which can be modeled using Eyring plots .

How should researchers design SAR studies to explore the impact of aromatic substituents on bioactivity?

Advanced Research Question

- Library Design : Synthesize derivatives with halogens, electron-withdrawing groups (NO₂), or extended π-systems (naphthyl).

- Assay Selection : Use enzyme inhibition assays (e.g., DPP-4 for diabetes targets) or cellular uptake studies.

- Data Analysis : Apply multivariate regression to correlate substituent Hammett parameters (σ) with activity .

What methodologies troubleshoot low yields in coupling reactions involving this compound?

Basic Research Question

- Activation Issues : Ensure fresh coupling reagents (e.g., EDC/HOBt) and pre-activate the carboxylic acid.

- Side Reactions : Add DIEA to neutralize acids and minimize racemization.

- Workup Optimization : Use extraction with ethyl acetate and silica gel chromatography for purification .

How can computational tools predict the interaction of this compound with biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to model interactions with targets like DPP-4 or GPCRs.

- MD Simulations : Run GROMACS simulations to assess binding stability over time.

- QSAR Models : Train models on existing SAR data to predict novel derivatives’ potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.